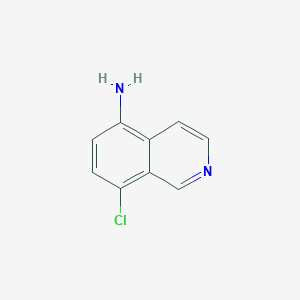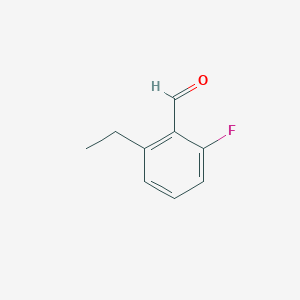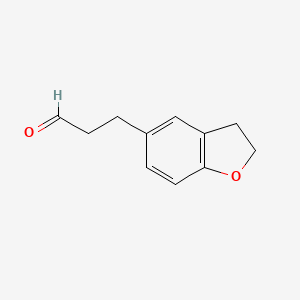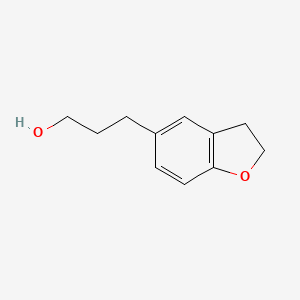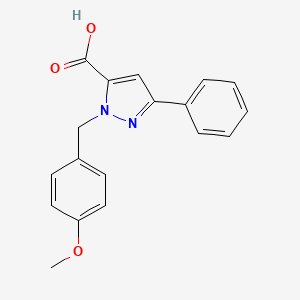
1-(4-Methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
説明
The compound “1-(4-Methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a phenyl group at the 3-position, a carboxylic acid group at the 5-position, and a 4-methoxybenzyl group at the 1-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic pyrazole and phenyl rings, the polar carboxylic acid group, and the ether linkage in the 4-methoxybenzyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The pyrazole ring might undergo electrophilic substitution reactions, while the carboxylic acid group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carboxylic acid group might increase its solubility in water .科学的研究の応用
Molecular Structure and Hydrogen Bonding
- The molecule forms hydrogen-bonded chains and aggregates through C-H...N and C-H...O hydrogen bonds, contributing to its structural significance in crystallography (Abonía et al., 2007).
Synthesis and Structural Characterization
- The compound is involved in regiospecific synthesis processes, and X-ray analysis plays a crucial role in its structure determination (Kumarasinghe et al., 2009).
- Its derivatives have been synthesized and characterized for potential cytotoxic activity against cancer cells, showcasing its relevance in medicinal chemistry (Hassan et al., 2014).
Chemical Synthesis and Applications
- The compound is used in the synthesis of various pyrazole derivatives, highlighting its versatility in organic synthesis (Kasımoğulları & Arslan, 2010).
- It forms part of complex hydrogen-bonded frameworks in various derivatives, important for understanding molecular interactions (Asma et al., 2018).
Agricultural Chemistry
- Derivatives of the compound have been synthesized and evaluated for their auxin activities, providing insights into agricultural chemistry (Yue et al., 2010).
Dye Chemistry
- It serves as a coupling component in the synthesis of heterocyclic dyes, indicating its utility in dye chemistry (Tao et al., 2019).
Antitumor Applications
- The compound has been used in the development of derivatives with potential antitumor activity, underscoring its role in cancer research (Farghaly, 2010).
Ionization Constants in Chemistry
- The ionization constants of pyrazole carboxylic acids, including this compound, have been studied, contributing to the understanding of acid-base chemistry (Alkan et al., 2009).
Antibacterial Research
- Pyrazole derivatives including this compound have been evaluated for their antibacterial activities, highlighting its potential in antimicrobial studies (Maqbool et al., 2014).
Lubricating Oil Additives
- The compound is involved in the synthesis of additives for lubricating oils, demonstrating its industrial applications (Salih & Al-Messri, 2022).
Antifungal Research
- Novel derivatives have been designed for antifungal activity against various strains, showing its importance in fungicide development (Liu et al., 2020).
Nonlinear Optical Materials
- Some derivatives have been studied for their nonlinear optical properties, indicating potential in optical applications (Chandrakantha et al., 2013).
Safety And Hazards
特性
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-5-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-23-15-9-7-13(8-10-15)12-20-17(18(21)22)11-16(19-20)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCJICZNYYBZIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



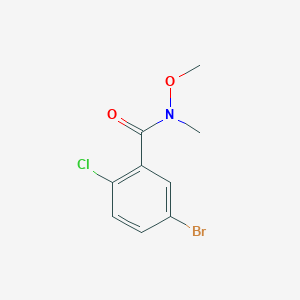
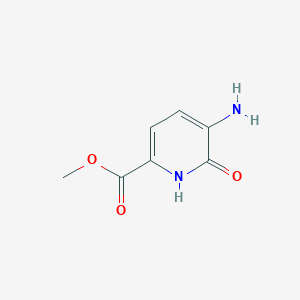
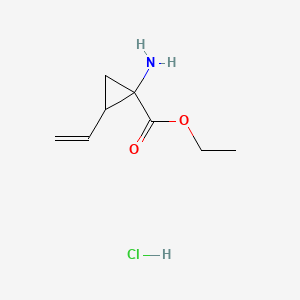

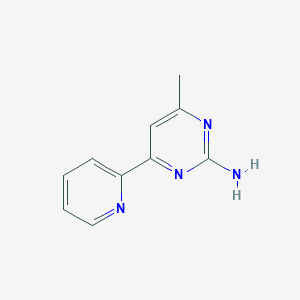
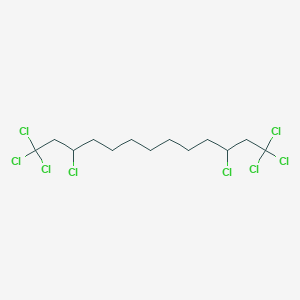
![4-[(4-Methylphenyl)sulfonyl]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B1424253.png)
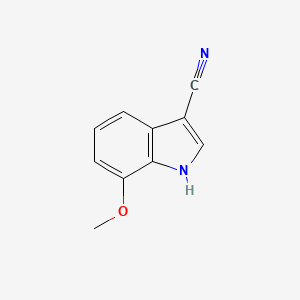
![6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1424255.png)
![Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine](/img/structure/B1424257.png)
